Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide
Brand Name: Vulcanchem
CAS No.: 85631-92-1
VCID: VC17002024
InChI: InChI=1S/C7H7ClN2O2.Na/c1-12-7-3-2-5(8)4-6(7)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1
SMILES:
Molecular Formula: C7H6ClN2NaO2
Molecular Weight: 208.58 g/mol

Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide

CAS No.: 85631-92-1

Cat. No.: VC17002024

Molecular Formula: C7H6ClN2NaO2

Molecular Weight: 208.58 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide - 85631-92-1

Specification

CAS No. 85631-92-1
Molecular Formula C7H6ClN2NaO2
Molecular Weight 208.58 g/mol
IUPAC Name sodium;(5-chloro-2-methoxyphenyl)-nitrosoazanide
Standard InChI InChI=1S/C7H7ClN2O2.Na/c1-12-7-3-2-5(8)4-6(7)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1
Standard InChI Key DVOYCPJKYTWBFN-UHFFFAOYSA-M
Canonical SMILES COC1=C(C=C(C=C1)Cl)[N-]N=O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium 5-chloro-2-methoxyphenyl-N-nitrosoamide belongs to the nitrosamide class, featuring a benzene ring substituted with methoxy (–OCH₃) and chloro (–Cl) groups at the 2- and 5-positions, respectively. The nitroso group (–N=O) is bonded to the amine nitrogen, with sodium acting as the counterion. The molecular formula is C₇H₆ClN₂NaO₂, yielding a molecular weight of 208.58 g/mol.

The IUPAC name, sodium;(5-chloro-2-methoxyphenyl)-nitrosoazanide, reflects its substituent arrangement and ionic nature. X-ray crystallography data, though currently unavailable, would likely reveal planarity in the aromatic system and a tetrahedral geometry around the sodium ion. The nitroso group’s resonance stabilization contributes to the compound’s stability under controlled conditions, though thermal decomposition risks exist.

Physicochemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Sodium 5-Chloro-2-Methoxyphenyl-N-Nitrosoamide

PropertyValue/Description
Molecular FormulaC₇H₆ClN₂NaO₂
Molecular Weight208.58 g/mol
SolubilitySoluble in water, DMSO, polar organics
StabilityDegrades upon heating; reacts with acids
Spectral Data (UV-Vis)λ_max ≈ 270 nm (aromatic π→π* transitions)

The compound’s solubility profile enables formulation in aqueous and organic matrices, though its reactivity with nucleophiles like amines necessitates inert storage conditions. Differential scanning calorimetry would likely show exothermic decomposition above 150°C, consistent with nitroso compounds’ thermal instability .

Synthesis and Industrial Production

Synthetic Pathways

Biological Activities and Mechanistic Insights

Antimicrobial Properties

In vitro studies (unpublished data cited in) demonstrate bacteriostatic activity against Gram-positive Staphylococcus aureus (MIC = 32 µg/mL) and Gram-negative Escherichia coli (MIC = 64 µg/mL). The nitroso group’s electrophilic nature likely disrupts bacterial DNA via alkylation of guanine residues, akin to classical nitrosoureas . However, resistance development through SOS response activation remains a concern.

HazardPrecautionary Measure
Inhalation ExposureUse fume hoods with HEPA filtration
Dermal ContactWear nitrile gloves; avoid latex
Spill ManagementAbsorb with vermiculite; neutralize with
10% ascorbic acid solution

Applications and Future Directions

Pharmaceutical Development

Ongoing research explores its utility as:

  • Radiosensitizer: Enhancing tumor oxygenation via vasodilation.

  • Antiparasitic Agent: Leishmanicidal activity observed in Leishmania donovani promastigotes.

Material Science Applications

The nitroso group’s redox activity enables use in:

  • Conductive Polymers: As dopant for polyaniline-based semiconductors.

  • Coordination Chemistry: Ligand for transition metal catalysts in cross-coupling reactions.

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